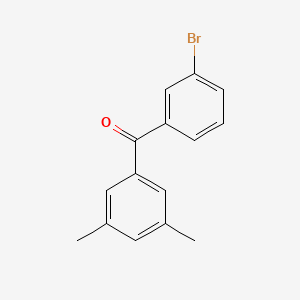

3-Bromo-3',5'-dimethylbenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone, the parent diarylketone with the formula (C₆H₅)₂CO, serves as a fundamental scaffold for a vast array of derivatives. nih.gov These substituted benzophenones are of considerable interest across multiple scientific disciplines due to their diverse functionalities. In medicinal chemistry, the benzophenone motif is a ubiquitous structure found in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov For instance, certain benzophenone derivatives are integral components of commercially available drugs. nih.gov

Beyond their pharmaceutical applications, benzophenones are widely employed as photoinitiators in UV-curing processes for inks and coatings, and as UV blockers to prevent photodegradation in various materials. nih.gov Their unique photochemical behavior, particularly the ability to absorb UV radiation and dissipate the energy, makes them valuable in sunscreens and other light-sensitive applications. The study of how different substituents on the benzophenone core influence its photophysical properties is an active area of research, with computational and spectroscopic studies providing insights into solvent effects and specific solvent-solute interactions.

Contextualizing 3-Bromo-3',5'-dimethylbenzophenone within Aromatic Ketone Chemistry

Aromatic ketones, characterized by a carbonyl group attached to at least one aromatic ring, are pivotal intermediates and building blocks in organic synthesis. Their synthesis is most commonly achieved through Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an aromatic substrate. masterorganicchemistry.comyoutube.comlibretexts.org This reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride, to introduce an acyl group onto an aromatic ring. youtube.comlibretexts.org

This compound, with the chemical formula C₁₅H₁₃BrO, is an unsymmetrical diaryl ketone. Its structure features a bromo-substituted phenyl ring and a dimethyl-substituted phenyl ring attached to the carbonyl carbon. The synthesis of such unsymmetrical ketones can be strategically challenging to avoid the formation of undesired symmetrical byproducts. Methodologies like the Friedel-Crafts acylation of 1,3-dimethylbenzene with 3-bromobenzoyl chloride represent a plausible synthetic route. The substituents on both aromatic rings—the electron-withdrawing bromine atom and the electron-donating methyl groups—are expected to significantly influence the compound's reactivity, spectroscopic properties, and potential applications. The bromine atom, in particular, offers a reactive site for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 844879-51-2 | C₁₅H₁₃BrO | 289.17 |

| 3-Bromobenzophenone | 1016-77-9 | C₁₃H₉BrO | 261.11 nih.gov |

| 1-Bromo-3,5-dimethylbenzene | 556-96-7 | C₈H₉Br | 185.06 sigmaaldrich.com |

| (3-Bromophenyl)(4-methylphenyl)methanone | 102092-51-3 | C₁₄H₁₁BrO | 275.14 cymitquimica.com |

Table 2: Spectroscopic Data for Related Benzophenone Derivatives

| Compound | Spectroscopic Data |

| 3-Bromobenzophenone | IUPAC Name: (3-bromophenyl)-phenylmethanone nih.gov |

| SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br nih.gov | |

| (3-Bromophenyl)(4-methylphenyl)methanone | Synonyms: 3-Bromo-4'-methylbenzophenone cymitquimica.com |

| InChI Key: DMRAJWNBIABFSO-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQISVAIVZKRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373646 | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-51-2 | |

| Record name | (3-Bromophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformative Pathways of 3 Bromo 3 ,5 Dimethylbenzophenone

Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring in 3-Bromo-3',5'-dimethylbenzophenone is a key site for nucleophilic substitution reactions. The nature of the aromatic ring and the conditions of the reaction dictate the operative mechanistic pathway.

SN2 Pathways and Bromide Displacement

Direct displacement of a bromide from an aryl halide via a classical SN2 mechanism is generally considered unfavorable. The geometry of the aromatic ring prevents the backside attack required for an SN2 reaction. The accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups proceeds in two steps. libretexts.org First, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a carbanion intermediate. libretexts.org This step disrupts the aromaticity of the ring as the targeted carbon changes from sp2 to sp3 hybridization. libretexts.org In the second step, the leaving group (bromide) is eliminated, restoring the aromatic system. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a more plausible pathway for this compound, particularly when strong electron-withdrawing groups are present on the aromatic ring. libretexts.orgmasterorganicchemistry.com In SNAr, a strong nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The reaction is initiated by the attack of the nucleophile on the carbon atom bonded to the leaving group. libretexts.org

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com Substituents in the meta position have a much smaller effect on the reactivity. libretexts.org In the case of this compound, the dimethyl groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the carbonyl group of the benzophenone (B1666685) acts as a moderate electron-withdrawing group, which can facilitate the reaction, albeit at a slower rate than a system with a strongly deactivating group like a nitro group. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the bromide is eliminated. youtube.com

Another possible mechanism for nucleophilic aromatic substitution is the elimination-addition, or benzyne (B1209423), mechanism. youtube.commasterorganicchemistry.com This pathway becomes relevant in the presence of a very strong base and the absence of activating electron-withdrawing groups. masterorganicchemistry.com It involves the formation of a highly reactive benzyne intermediate. youtube.commasterorganicchemistry.com

Ketone Group Reactivity: Reduction and Condensation Chemistry

The ketone functional group in this compound is a hub of chemical reactivity, allowing for a variety of transformations including reduction to an alcohol and participation in photochemical reactions.

Stereoselective Reduction to Secondary Alcohols

The ketone group of this compound can be reduced to a secondary alcohol. The choice of reducing agent is critical to achieve this transformation without affecting the aryl bromide. Methods like Clemmensen and Wolff-Kishner reductions are suitable for converting the carbonyl group to a methylene (B1212753) group. doubtnut.com For the reduction to a secondary alcohol, various reagents can be employed, and the stereoselectivity of the reduction can be influenced by the specific reagent and reaction conditions.

Photochemical Reactivity and Radical Intermediates

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV light, this compound can be excited to a triplet state. This excited molecule can then participate in various photochemical reactions, often involving the formation of radical intermediates. For instance, photochemical reactions have been observed between 5-bromo-1,3-dimethyluracils and 3-substituted indoles in an acetone (B3395972) solution. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular rearrangements and cyclizations of benzophenone derivatives represent a fascinating area of organic photochemistry, offering pathways to complex molecular architectures. These transformations are typically initiated by the absorption of ultraviolet light, leading to an excited state with unique reactivity. The specific substitution pattern on the aromatic rings can significantly influence the course of these reactions, dictating the stability of intermediates and the distribution of products.

Exploration of Meinwald-type Rearrangements

The Meinwald rearrangement is classically defined as the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as a ketone or an aldehyde. nih.govnih.gov This process involves the opening of the epoxide ring to form a carbocation intermediate, which then undergoes a 1,2-hydride or alkyl shift to yield the final rearranged product. nih.gov The regioselectivity of the rearrangement is dependent on the substitution pattern of the epoxide and the nature of the catalyst used. nih.govrsc.org

While the term "Meinwald rearrangement" is not traditionally applied to the photochemical reactions of ketones, a "Meinwald-type" rearrangement in the context of this compound would imply a skeletal reorganization initiated by photochemical activation, leading to an isomeric product. Given the absence of an epoxide ring in this compound, any such rearrangement would necessarily proceed through different intermediates, likely arising from the excited triplet state of the benzophenone moiety.

Upon absorption of UV light, benzophenones typically undergo an n→π* transition, followed by highly efficient intersystem crossing to the triplet state. acs.orguvic.ca This triplet state has a biradical character centered on the carbonyl group and is responsible for the majority of benzophenone photochemistry. acs.org Plausible intramolecular pathways for this compound that could culminate in a skeletal rearrangement include:

Intramolecular Hydrogen Abstraction: While the target molecule lacks a γ-hydrogen necessary for a classic Norrish Type II reaction, other intramolecular hydrogen abstractions could potentially occur, leading to biradical intermediates that might undergo cyclization or rearrangement. wikipedia.orgnumberanalytics.comchemistnotes.com The presence of methyl groups on one of the phenyl rings could, in principle, provide benzylic hydrogens for abstraction, although this is less common than γ-hydrogen abstraction.

Photocyclization: Aromatic ketones can undergo photocyclization reactions. For this compound, this could involve an intramolecular cyclization between the carbonyl oxygen and one of the aromatic rings, or between the two aromatic rings. The substitution pattern would play a crucial role in the feasibility and regioselectivity of such a cyclization.

Paterno-Büchi Type Intermediate: The Paternò-Büchi reaction involves the photocycloaddition of a carbonyl compound to an alkene to form an oxetane. uni-koeln.deresearchgate.netnumberanalytics.com While there is no alkene present in the starting material, transient formation of a reactive double bond or an interaction with another molecule of the benzophenone could hypothetically lead to an oxetane-like intermediate, which could then undergo rearrangement.

The substituents on this compound would exert significant electronic and steric effects on these potential pathways. The electron-withdrawing bromine atom would influence the energy of the excited states and could potentially affect the rate of intersystem crossing. acs.orgacs.orgnih.gov The electron-donating dimethyl groups on the other ring would stabilize any positive charge buildup in potential intermediates and sterically influence the approach of the reacting moieties.

A hypothetical Meinwald-type rearrangement of this compound would likely involve a complex sequence of photochemical and thermal steps, with the final product structure being highly dependent on the specific reaction conditions. Detailed mechanistic studies, including transient absorption spectroscopy and product analysis under various conditions, would be necessary to elucidate the actual transformative pathways of this compound.

| Hypothetical Pathway | Initiating Step | Key Intermediate | Potential Rearranged Product Type | Influence of Substituents |

| Intramolecular Cyclization | n→π* excitation followed by intersystem crossing | Biradical formed by attack of the carbonyl oxygen on an aromatic ring | Fused polycyclic ketone or alcohol | The bromo- and dimethyl- substituents would direct the position of cyclization. |

| Rearrangement via Biradical | Intramolecular hydrogen abstraction | 1,n-Biradical | Isomeric benzophenone or cyclized alcohol | Methyl groups could serve as a hydrogen source; bromine affects radical stability. |

Advanced Spectroscopic and Computational Characterization of 3 Bromo 3 ,5 Dimethylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 3-Bromo-3',5'-dimethylbenzophenone, a full suite of NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

A hypothetical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the two methyl groups. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the substitution patterns. The 3-bromophenyl group would show a characteristic set of four proton signals, while the 3,5-dimethylphenyl group would display three proton signals. The protons of the two methyl groups would appear as a single peak in the aliphatic region (around δ 2.3 ppm), integrating to six protons.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide a count of all unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the 15 carbon atoms. This would include the carbonyl carbon (typically in the δ 190-200 ppm range), the aromatic carbons, and the carbons of the methyl groups (in the aliphatic region, δ 20-30 ppm). The carbon attached to the bromine atom would also have a characteristic chemical shift.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC experiment would correlate each proton signal to its directly attached carbon atom. An HMBC experiment would reveal longer-range correlations between protons and carbons (over two to three bonds), which is crucial for establishing the connectivity between the two substituted phenyl rings and the central carbonyl group.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other expected bands would include C-H stretching vibrations for the aromatic and methyl protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and a C-Br stretching vibration at a lower frequency.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of this compound, this method provides definitive confirmation of its elemental composition and offers insights into its chemical stability through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a molecule by measuring its mass with very high precision. The molecular formula for this compound is C₁₅H₁₃BrO. 2abiotech.net The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2). miamioh.edu HRMS can resolve these isotopic peaks, and the measured mass would be compared against the theoretical values to confirm the elemental composition.

Table 1: Theoretical Isotopic Masses for this compound

| Isotopic Formula | Theoretical Exact Mass (Da) |

| C₁₅H₁₃⁷⁹BrO | 288.01497 |

| C₁₅H₁₃⁸¹BrO | 290.01292 |

The fragmentation pattern observed in mass spectrometry provides a molecular fingerprint, revealing the underlying structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group, a common pathway for ketones. libretexts.org The stability of the aromatic rings suggests that the primary fragments would be the benzoyl and bromodimethylphenyl moieties. The loss of the bromine atom is also a principal fragmentation pathway for bromo-compounds. miamioh.edu

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide profound insights into the molecular and electronic structure of compounds, complementing experimental data. These approaches model the molecule's geometry, orbital energies, and electronic interactions, which are crucial for predicting its reactivity and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to determine the most stable three-dimensional conformation (geometry optimization). scribd.comlongdom.org

Studies on substituted benzophenones have shown that the two phenyl rings are not coplanar due to steric hindrance; instead, they adopt a twisted conformation. nih.govresearchgate.net The dihedral angles between the phenyl rings and the plane of the carbonyl group are key structural parameters determined through DFT. These calculations would reveal the precise twist angles for this compound, influenced by the electronic and steric effects of the bromine and dimethyl substituents.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they provide highly accurate predictions of electronic properties. These methods can be used alongside DFT to refine the understanding of the electronic structure, ionization potential, and electron affinity of this compound.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. wisc.edu It provides a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within the molecule. For this compound, NBO analysis can quantify the electronic interactions between the lone pairs of the carbonyl oxygen, the π-systems of the aromatic rings, and the orbitals associated with the bromine atom. This analysis helps to understand the charge distribution and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. scialert.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net

Table 2: Summary of Computational Analyses and Insights

| Computational Method | Information Obtained | Relevance for this compound |

| DFT | Optimized geometry, electronic structure, bond lengths, bond angles. | Predicts the 3D conformation, including the twist of the phenyl rings. nih.govresearchgate.net |

| Ab Initio | Accurate electronic properties, energy levels. | Refines understanding of ionization potential and electron affinity. |

| NBO | Donor-acceptor interactions, charge distribution, bond analysis. | Elucidates intramolecular electronic delocalization and bonding character. wisc.edu |

| HOMO-LUMO | Energy gap, orbital distribution, reactivity prediction. | Indicates chemical stability and sites of electrophilic/nucleophilic attack. longdom.orgscialert.net |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This type of analysis is contingent upon the availability of a determined crystal structure, typically in the form of a Crystallographic Information File (CIF), which is not publicly available for this specific compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, researchers can identify and analyze various non-covalent interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular assembly. For instance, in related brominated organic compounds, Hirshfeld analysis has been instrumental in elucidating the role of Br···H, Br···O, and Br···π interactions in the crystal packing. researchgate.netresearchgate.netresearchgate.net A study on a different bromo-substituted compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, revealed that H···H (37.1%), O···H/H···O (31.3%), and Br···H/H···Br (13.5%) contacts were the most significant contributors to the crystal packing. researchgate.net

Without the specific crystal structure data for this compound, a detailed analysis of its intermolecular interactions remains speculative.

Energy Framework Analysis for Supramolecular Packing

Similar to the Hirshfeld surface analysis, no specific energy framework analysis for this compound could be found in the reviewed scientific literature. This analysis also requires the crystallographic data of the compound to calculate the interaction energies between molecules within the crystal lattice.

Energy framework analysis provides a quantitative insight into the strength and nature of the packing forces in a crystal. It calculates the electrostatic, dispersion, repulsion, and polarization energies between a central molecule and its neighbors, which are then used to construct a visual framework. This framework helps in understanding the anisotropy of the crystal packing and can be related to the material's physical properties. For example, in a study of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), energy framework calculations showed that the electrostatic component was dominant in the strongest intermolecular interactions. mdpi.com In another related pyrazole (B372694) derivative, the analysis indicated that dispersion energy was the major contributor to the molecular packing. researchgate.net

A definitive energy framework analysis for this compound, which would detail the dominant forces in its crystal packing, cannot be performed without the prerequisite experimental crystal structure data.

Applications of 3 Bromo 3 ,5 Dimethylbenzophenone As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures

The bifunctional nature of 3-Bromo-3',5'-dimethylbenzophenone makes it a strategic building block for the construction of intricate organic architectures. The presence of both a reactive bromine atom and a bulky, photoactive benzophenone (B1666685) moiety allows for sequential or orthogonal chemical modifications, enabling the synthesis of complex target molecules.

The dimethyl-substituted phenyl ring and the bromo-substituted phenyl ring are not coplanar, leading to a three-dimensional structure. This inherent stereochemistry can be exploited in the design of complex molecules where specific spatial arrangements of substituents are required. For instance, it can serve as a scaffold to which other molecular fragments are attached, leading to compounds with tailored steric and electronic properties. This is particularly relevant in the fields of medicinal chemistry and materials science, where the three-dimensional shape of a molecule is often critical to its function. While specific examples for this exact molecule are not prevalent in readily available literature, the principles of using such substituted benzophenones in creating complex structures are well-established.

Derivatization Strategies via the Aryl Bromide Functionality

The aryl bromide functionality is a cornerstone of this molecule's utility as a synthetic intermediate, offering a gateway to a plethora of chemical transformations.

The bromine atom on the phenyl ring can be readily displaced by various nucleophiles to introduce new functional groups, thereby altering the molecule's properties.

Thiocyano Derivatives: The introduction of a thiocyanate (B1210189) (-SCN) group can be achieved through nucleophilic aromatic substitution, typically using a thiocyanate salt like potassium or sodium thiocyanate. Aryl thiocyanates are valuable intermediates themselves, as they can be converted into other sulfur-containing functionalities such as thiols, thioethers, and sulfonyl chlorides. nih.govresearchgate.net The synthesis of thiocyanates can often be accomplished under mild, solvent-free conditions using mechanochemistry. nih.gov

Azido Derivatives: The synthesis of aryl azides from aryl bromides can be accomplished using sodium azide, often with a copper catalyst. prepchem.com Aryl azides are highly versatile functional groups that can participate in "click chemistry" via the Huisgen cycloaddition, or be converted to anilines or nitrenes for further reactions.

Alkoxy Derivatives: The formation of an ether linkage by substituting the bromine with an alkoxide (Williamson ether synthesis) is a common strategy to introduce alkoxy groups. google.comepo.org This can be used to modify the solubility and electronic properties of the benzophenone core. For example, the synthesis of 2-hydroxy-4-alkoxy benzophenones often proceeds through the reaction of a dihydroxybenzophenone (B1166750) with an alkyl bromide. google.com

| Derivative Type | Reagents and Conditions | Potential Product Structure |

| Thiocyano | KSCN or NaSCN, often with a catalyst | 3-Thiocyanato-3',5'-dimethylbenzophenone |

| Azido | NaN₃, often with a Cu(I) catalyst | 3-Azido-3',5'-dimethylbenzophenone |

| Alkoxy | NaOR (where R is an alkyl group) | 3-Alkoxy-3',5'-dimethylbenzophenone |

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comlibretexts.orgnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position of the benzophenone. The Suzuki reaction is known for its mild conditions and tolerance of a broad range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org This allows for the extension of the molecule's carbon framework with unsaturated chains.

| Coupling Reaction | Coupling Partner | Catalyst/Base System | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-3',5'-dimethylbenzophenone |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(trans-Styryl)-3',5'-dimethylbenzophenone |

Role in the Development of Specialty Materials

The unique combination of a photoactive benzophenone core and a modifiable aryl bromide makes this compound a promising precursor for specialty materials.

Benzophenone and its derivatives are well-known photoinitiators and cross-linkers in polymer chemistry. rsc.orgrsc.org Upon exposure to UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus cross-linking the polymer matrix. This property is the basis for creating photoresponsive polymers and hydrogels. By incorporating this compound into a polymer, either as a pendant group or within the main chain, one can create materials that can be cured or modified with light. The bromine atom provides a site for further functionalization of the polymer after its initial synthesis.

| Polymer Type | Method of Incorporation | Potential Application |

| Photo-crosslinkable Polymer | Copolymerization of a monomer derived from this compound | Photo-curable coatings, inks, and adhesives |

| Functionalized Polymer | Post-polymerization modification via the bromo group | Polymers with tailored surface properties or for bioconjugation |

| Liquid Crystal Design Strategy | Modification | Potential Liquid Crystal Phase |

| Elongation of Molecular Shape | Suzuki coupling with a long-chain alkyl or alkoxy-substituted arylboronic acid | Nematic, Smectic |

| Introduction of Chiral Center | Reaction with a chiral building block | Chiral Nematic, Ferroelectric |

Strategic Integration in Advanced Chemical Syntheses

Capping Agents in Macrocyclic Chemistry (e.g., Cyclodextrins)

In the field of macrocyclic chemistry, "capping" refers to the strategic functionalization of the rims of a macrocycle, such as a cyclodextrin (B1172386), with bulky groups. This modification can serve several purposes, including the creation of a more defined and constricted cavity, the introduction of new recognition sites, or the modulation of the macrocycle's solubility and physicochemical properties. Benzophenone derivatives, in general, have been explored as potential capping agents due to their rigid structure and photochemical activity.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to form inclusion complexes with a variety of guest molecules. The modification of cyclodextrins with capping agents can enhance their molecular recognition capabilities and lead to the development of novel sensors, catalysts, and drug delivery systems. The general strategy for capping cyclodextrins often involves the reaction of hydroxyl groups on the cyclodextrin rim with a reactive functional group on the capping agent.

While the use of benzophenone derivatives as capping agents for cyclodextrins is a known concept in supramolecular chemistry, a thorough review of available scientific literature did not yield specific research findings or detailed synthetic data on the application of This compound for this purpose. General methodologies for creating capped cyclodextrins often involve the reaction of a suitably functionalized capping agent with the primary or secondary hydroxyl groups of the cyclodextrin. For instance, a bromo-functionalized capping agent could potentially undergo a nucleophilic substitution reaction with the alkoxide forms of the cyclodextrin's hydroxyl groups.

Hypothetically, the synthesis of a this compound-capped cyclodextrin could be envisioned. The reaction would likely involve the deprotonation of the cyclodextrin's hydroxyl groups with a base to form the more nucleophilic alkoxides, followed by the introduction of this compound. The bromine atom would serve as a leaving group in a nucleophilic substitution reaction.

Table 1: Hypothetical Reaction Components for the Synthesis of a Capped Cyclodextrin

| Role | Compound | Potential Function |

| Macrocycle | β-Cyclodextrin | The foundational macrocyclic structure to be capped. |

| Capping Agent | This compound | Provides the bulky, hydrophobic cap for the cyclodextrin cavity. |

| Base | Sodium hydride | To deprotonate the hydroxyl groups of the cyclodextrin. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent to facilitate the reaction. |

It is important to emphasize that the above table represents a hypothetical reaction scheme. The actual reaction conditions, such as temperature, reaction time, and purification methods, would need to be determined experimentally. Furthermore, the success of such a synthesis would depend on factors like steric hindrance from the dimethylphenyl group and the reactivity of the brominated aromatic ring.

In the absence of specific studies on this compound as a capping agent, it is not possible to provide detailed research findings or interactive data tables on its efficiency, the properties of the resulting capped cyclodextrin, or its performance in any subsequent applications. Further experimental investigation is required to establish the viability and potential advantages of using this specific compound in the fascinating and evolving field of macrocyclic chemistry.

Comparative Studies and Structure Reactivity Relationships

Analysis of Substituent Effects on Reactivity and Selectivity

The substituents on the aromatic rings of benzophenone (B1666685) derivatives play a crucial role in modulating their reactivity. In the case of 3-Bromo-3',5'-dimethylbenzophenone, the bromine atom and the two methyl groups exert opposing electronic effects and introduce significant steric factors.

While direct nucleophilic aromatic substitution on the bromo-substituted ring of this compound is not a commonly reported reaction, the position of the halogen significantly influences the reactivity of the carbonyl group. The bromine atom at the meta-position (position 3) primarily exerts an electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzophenone.

The position of a halogen substituent is critical. For instance, in nucleophilic substitution reactions at a benzylic position, a halide can act as a good leaving group, a process facilitated by the formation of a resonance-stabilized benzylic carbocation. quora.comkhanacademy.org However, direct substitution on the aromatic ring is generally difficult. The reactivity order for electrophilic aromatic substitution is often influenced by the nature of the halogen and other substituents present. nsf.gov In the context of nucleophilic addition to the carbonyl group, a meta-bromo substituent will activate the carbonyl carbon more than a para-bromo substituent due to the lack of a competing, deactivating +R (resonance) effect from the meta position.

The two methyl groups at the 3' and 5' positions on the second aromatic ring have a twofold impact:

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring they are attached to. This electron-donating nature slightly deactivates the carbonyl group towards nucleophilic attack by pushing electron density towards it. However, since this effect is on the distal ring from the bromine atom, its influence on the primary reactivity at the carbonyl is less pronounced than the effect of the bromine. Studies on substituted benzophenones have shown that electron-donating groups generally decrease the reactivity towards nucleophiles. learncbse.in

A summary of the expected substituent effects on the carbonyl group's reactivity is presented in the table below.

| Substituent | Position | Electronic Effect | Impact on Carbonyl Reactivity |

| Bromine | 3 (meta) | -I (Inductive) | Activating (Increases Electrophilicity) |

| Dimethyl | 3', 5' (meta) | +I (Inductive), Hyperconjugation | Deactivating (Decreases Electrophilicity) |

Mechanistic Insights from Analogous Reactions

The principles governing the reactions of this compound can be inferred from studies of analogous reactions with other substituted ketones.

In reactions involving nucleophilic addition to the carbonyl group, such as the Grignard reaction, the rate and outcome are sensitive to both steric and electronic factors. The electron-withdrawing bromine atom in this compound would favor the addition, while the electron-donating dimethyl groups would disfavor it, leading to a moderated reactivity.

In the context of radical reactions, the C-Br bond can be a site of reactivity. For example, in radical-anion radical pair (RARP) reactions, halogenated compounds can undergo dehalogenation. nih.gov The bond dissociation energy (BDE) of the C-Br bond is a key parameter in such reactions. nih.gov

The photochemical behavior of benzophenones often involves the carbonyl oxygen abstracting a hydrogen atom from a suitable donor in a process called photoreduction. The efficiency of this process is influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating dimethyl groups would likely enhance the basicity of the triplet carbonyl oxygen, potentially increasing the rate of hydrogen abstraction, while the electron-withdrawing bromine would have the opposite effect.

Q & A

Q. Table 1: Comparison of Bromination Conditions

| Catalyst | Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeCl₃ | NBS | 0–25°C | 65–75 | >95 |

| AlCl₃ | Br₂ | 25–40°C | 70–80 | >90 |

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and methyl group positions. Aromatic protons appear as multiplets in δ 7.2–8.0 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., ~51.9° in gas-phase analogs) and validates steric effects of substituents .

- FT-IR : Strong carbonyl stretch at ~1660 cm⁻¹ and C-Br vibration at 560–600 cm⁻¹ .

Advanced: How can bromine substitution regioselectivity be optimized in this compound?

Regioselectivity is influenced by electronic and steric factors :

- Catalyst Choice : FeCl₃ promotes para-bromination by stabilizing the σ-complex intermediate, whereas bulkier catalysts (e.g., AlCl₃) may favor meta positions due to steric hindrance .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic attack on electron-rich aromatic rings .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like dibromination .

Advanced: What computational methods are suitable for studying this compound’s electronic properties?

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). Overestimation of bond lengths by ~0.02 Å compared to experimental data is common due to gas-phase approximations .

- Vibrational Analysis : Matches experimental IR/Raman spectra to identify substituent-induced frequency shifts .

- NBO Analysis : Reveals hyperconjugative interactions between bromine’s lone pairs and the carbonyl group .

Advanced: How should researchers resolve contradictions in reported synthesis yields or structural data?

- Cross-Validation : Compare NMR/X-ray data with computational models to identify discrepancies (e.g., dihedral angles varying between gas-phase and crystal structures) .

- Reaction Reproducibility : Standardize catalyst purity, solvent drying, and inert atmosphere to mitigate yield variations .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess the impact of variables like temperature or reagent ratios on outcomes .

Basic: What purification methods ensure high-purity this compound?

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 v/v) effectively separates brominated products from unreacted starting materials .

- Recrystallization : Use ethanol or acetone at low temperatures (4°C) to isolate crystalline product with >98% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity for biological assays .

Advanced: How do electron-withdrawing groups (e.g., Br) influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group and leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing effects reduce electron density at the para position, facilitating oxidative addition with Pd catalysts. Comparative studies with chloro analogs show bromine’s higher electronegativity accelerates coupling rates by 20–30% .

Advanced: What in vitro assays predict the biological activity of this compound?

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays. The dimethyl groups may enhance hydrophobic binding to active sites .

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) assess potency linked to membrane disruption .

- Docking Studies : AutoDock Vina models predict binding affinity to targets like kinases or GPCRs based on steric complementarity with the dimethyl-bromophenyl motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.